molecular formula C5H14N2 B12447164 (3-Methylbutan-2-YL)hydrazine CAS No. 30924-08-4

(3-Methylbutan-2-YL)hydrazine

Cat. No.: B12447164
CAS No.: 30924-08-4
M. Wt: 102.18 g/mol
InChI Key: RNFYGLJFBPJKNC-UHFFFAOYSA-N
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Description

(3-Methylbutan-2-YL)hydrazine is an organic compound with the molecular formula C5H14N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutan-2-YL)hydrazine typically involves the reaction of 3-methylbutan-2-ol with hydrazine. One common method is the addition of hydrazine to 3-methylbutan-2-ol under acidic conditions, which facilitates the formation of the hydrazine derivative. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutan-2-YL)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

(3-Methylbutan-2-YL)hydrazine has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-YL)hydrazine involves its interaction with molecular targets through its hydrazine group This group can form bonds with various substrates, leading to the formation of hydrazones or other derivatives

Comparison with Similar Compounds

Similar Compounds

    (3-Methylbutan-2-ol): A precursor in the synthesis of (3-Methylbutan-2-YL)hydrazine.

    Hydrazine: The parent compound, which shares the hydrazine functional group.

    Other Alkyl Hydrazines: Compounds with similar structures but different alkyl groups.

Uniqueness

This compound is unique due to its branched alkyl chain, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are advantageous.

Properties

CAS No.

30924-08-4

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

IUPAC Name

3-methylbutan-2-ylhydrazine

InChI

InChI=1S/C5H14N2/c1-4(2)5(3)7-6/h4-5,7H,6H2,1-3H3

InChI Key

RNFYGLJFBPJKNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NN

Origin of Product

United States

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